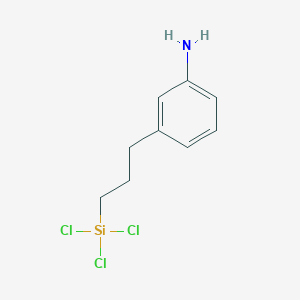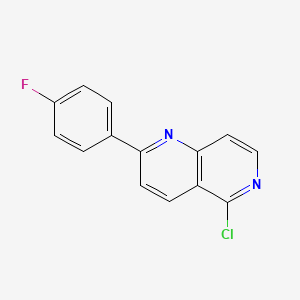
3-(3-(Trichlorosilyl)propyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Trichlorosilyl)propyl)aniline: is an organosilicon compound that features a trichlorosilyl group attached to a propyl chain, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trichlorosilyl)propyl)aniline typically involves the reaction of aniline with 3-chloropropyltrichlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like toluene and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(3-(Trichlorosilyl)propyl)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Silane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-(Trichlorosilyl)propyl)aniline is used as a precursor in the synthesis of silane coupling agents, which are important in the modification of surfaces and the enhancement of adhesion between organic and inorganic materials.
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of protein-surface interactions and the development of biosensors.
Medicine: While direct medical applications are limited, the compound’s derivatives may be explored for drug delivery systems and the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 3-(3-(Trichlorosilyl)propyl)aniline involves the interaction of the trichlorosilyl group with various substrates. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The aniline moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trichlorosilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Comparison: Compared to these similar compounds, 3-(3-(Trichlorosilyl)propyl)aniline is unique due to the presence of the aniline moiety, which imparts additional reactivity and potential applications. The aniline group allows for further functionalization and the formation of complex molecular architectures, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
827627-60-1 |
|---|---|
Molekularformel |
C9H12Cl3NSi |
Molekulargewicht |
268.6 g/mol |
IUPAC-Name |
3-(3-trichlorosilylpropyl)aniline |
InChI |
InChI=1S/C9H12Cl3NSi/c10-14(11,12)6-2-4-8-3-1-5-9(13)7-8/h1,3,5,7H,2,4,6,13H2 |
InChI-Schlüssel |
QAOMKEFYPFWTTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)






![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)





